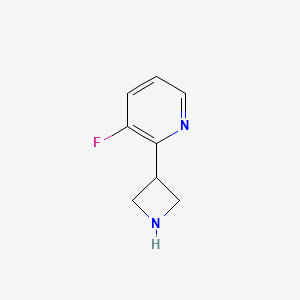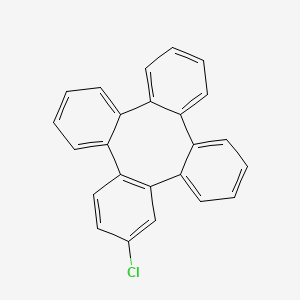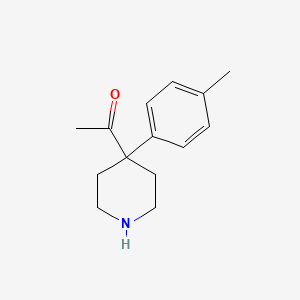![molecular formula C14H20N2O B13117197 7-Methoxy-1'-methylspiro[indoline-3,4'-piperidine]](/img/structure/B13117197.png)
7-Methoxy-1'-methylspiro[indoline-3,4'-piperidine]
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Methoxy-1’-methylspiro[indoline-3,4’-piperidine] is a spirocyclic compound that features a unique structure combining an indoline and a piperidine ring. This compound is of significant interest due to its potential biological activities and applications in medicinal chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-Methoxy-1’-methylspiro[indoline-3,4’-piperidine] typically involves the following steps:
Formation of the Indoline Ring: The indoline ring can be synthesized through a Fischer indole synthesis, where phenylhydrazine reacts with a ketone under acidic conditions.
Spirocyclization: The indoline derivative undergoes a spirocyclization reaction with a suitable piperidine derivative. This step often requires the use of a strong base such as sodium hydride or potassium tert-butoxide.
Methoxylation: The final step involves the introduction of a methoxy group at the 7-position of the indoline ring. This can be achieved using methanol in the presence of a catalyst like sulfuric acid.
Industrial Production Methods
Industrial production of 7-Methoxy-1’-methylspiro[indoline-3,4’-piperidine] may involve continuous-flow synthesis techniques to enhance efficiency and yield. Continuous-flow reactors allow for better control over reaction conditions, leading to higher purity and reduced reaction times.
Analyse Des Réactions Chimiques
Types of Reactions
7-Methoxy-1’-methylspiro[indoline-3,4’-piperidine] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, converting the compound into its reduced forms.
Substitution: Nucleophilic substitution reactions can occur at the methoxy group, where it can be replaced by other nucleophiles such as halides or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium iodide in acetone for halogenation reactions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of reduced spirocyclic compounds.
Substitution: Formation of halogenated or aminated derivatives.
Applications De Recherche Scientifique
7-Methoxy-1’-methylspiro[indoline-3,4’-piperidine] has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential anti-tumor activities.
Molecular Docking Studies: It is used in molecular docking studies to understand its binding modes with various target proteins, including CDK, c-Met, and EGFR.
Pharmacology: The compound’s derivatives are evaluated for their cytotoxicity and potential as anti-cancer agents.
Mécanisme D'action
The mechanism of action of 7-Methoxy-1’-methylspiro[indoline-3,4’-piperidine] involves its interaction with specific molecular targets:
Molecular Targets: The compound targets proteins such as CDK, c-Met, and EGFR, which are involved in cell proliferation and survival pathways.
Pathways Involved: By binding to these proteins, the compound can inhibit their activity, leading to reduced cell proliferation and induction of apoptosis in cancer cells.
Comparaison Avec Des Composés Similaires
Similar Compounds
1’-Methylspiro[indoline-3,4’-piperidine] Derivatives: These compounds share a similar spirocyclic structure and have been studied for their anti-tumor activities.
Indole Derivatives: Indole-based compounds exhibit a wide range of biological activities, including antiviral, anti-inflammatory, and anticancer properties.
Uniqueness
7-Methoxy-1’-methylspiro[indoline-3,4’-piperidine] is unique due to its specific methoxy substitution, which can influence its biological activity and binding affinity to target proteins. This makes it a valuable compound for further research and development in medicinal chemistry.
Propriétés
Formule moléculaire |
C14H20N2O |
|---|---|
Poids moléculaire |
232.32 g/mol |
Nom IUPAC |
7-methoxy-1'-methylspiro[1,2-dihydroindole-3,4'-piperidine] |
InChI |
InChI=1S/C14H20N2O/c1-16-8-6-14(7-9-16)10-15-13-11(14)4-3-5-12(13)17-2/h3-5,15H,6-10H2,1-2H3 |
Clé InChI |
GYUYIWLDOKLVNZ-UHFFFAOYSA-N |
SMILES canonique |
CN1CCC2(CC1)CNC3=C2C=CC=C3OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![tert-butyl (1S,8S)-3-iodo-4,5,10-triazatricyclo[6.3.0.02,6]undeca-2(6),3-diene-10-carboxylate](/img/structure/B13117116.png)
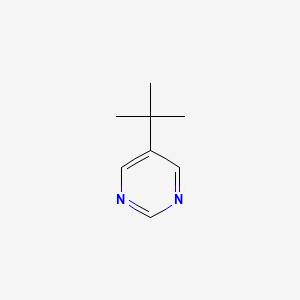
![6-Methyloctahydropyrrolo[1,2-a]pyrazine dihydrochloride](/img/structure/B13117130.png)
![2-Hydroxy-3-(2-hydroxyethyl)-6-methyl-2,3-dihydroimidazo[1,2-c]pyrimidin-5(6H)-one](/img/structure/B13117133.png)
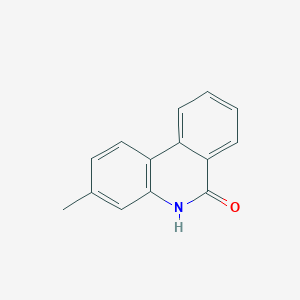
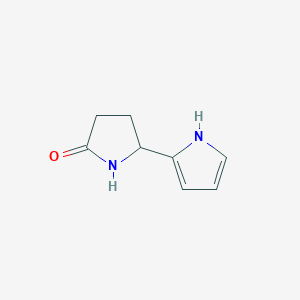
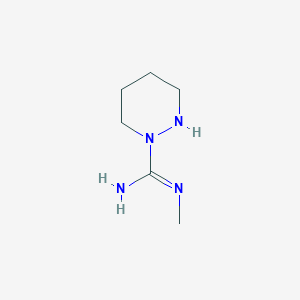
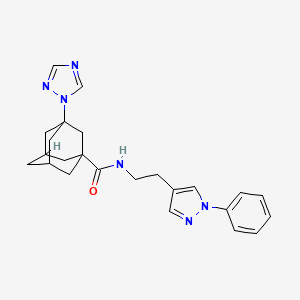
![2,3-Dimethyl-6-propyl-2H-pyrazolo[3,4-d]pyrimidin-4-ol](/img/structure/B13117161.png)
